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molecular formula C16H13NO2 B8451999 3-(4-methoxyphenyl)isoquinolin-1(2H)-one

3-(4-methoxyphenyl)isoquinolin-1(2H)-one

Cat. No. B8451999
M. Wt: 251.28 g/mol
InChI Key: CYSDCFCHWSBJFA-UHFFFAOYSA-N
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Patent
US06790844B2

Procedure details

To a solution of N-methyl-o-toluamide (4.47 g) in THF (100 ml) was added dropwise 1.6 M n-BuLi (40 ml, 2.2 equivalents) in nitrogen atmosphere at 0° C. After stirring for 2 hr, the resulting solution was cooled in a dry ice/acetone bath to −70° C., followed by the addition of anisole (4.0 g) at once. The reaction mixture was drawn out of the dry ice/acetone bath, and then returned to room temperature. Three hours later, an aqueous solution of saturated ammonium chloride and ether were added thereto, which was stirred for further 1 hr. The resulting white precipitates were collected by filtration, and then washed with water, ether and n-hexane, in this order. The resulting precipitates were dried, to give the title compound (1.72 g, yield; 24%).
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:4].[Li]CCCC.[C:17]1([O:23][CH3:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)=O.CC(C)=O.[Cl-].[NH4+]>C1COCC1.CCOCC>[CH3:24][O:23][C:17]1[CH:22]=[CH:21][C:20]([C:1]2[NH:2][C:3](=[O:4])[C:5]3[C:6]([CH:11]=2)=[CH:7][CH:8]=[CH:9][CH:10]=3)=[CH:19][CH:18]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
4.47 g
Type
reactant
Smiles
CNC(=O)C=1C(=CC=CC1)C
Name
Quantity
40 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Three
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
returned to room temperature
STIRRING
Type
STIRRING
Details
which was stirred for further 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The resulting white precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water, ether and n-hexane, in this order
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1NC(C2=CC=CC=C2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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